molecular formula C6H10Cl2N4O B2560076 5-Methoxypyrazine-2-carboximidamide;dihydrochloride CAS No. 2361732-55-8

5-Methoxypyrazine-2-carboximidamide;dihydrochloride

Cat. No.: B2560076
CAS No.: 2361732-55-8
M. Wt: 225.07
InChI Key: DQVQCKGASLMVLR-UHFFFAOYSA-N
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Description

5-Methoxypyrazine-2-carboximidamide;dihydrochloride: is a chemical compound with the molecular formula C6H8N4O2HCl It is known for its applications in various scientific research fields due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyrazine-2-carboximidamide;dihydrochloride typically involves the reaction of 5-methoxypyrazine-2-carboxylic acid with an appropriate amidating agent under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the carboximidamide group. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or recrystallization to obtain the desired dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methoxypyrazine-2-carboximidamide;dihydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazine derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry: 5-Methoxypyrazine-2-carboximidamide;dihydrochloride is used as an intermediate in the synthesis of various chemical compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities. It is used in the development of bioactive molecules and as a probe in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound finds applications in the chemical industry for the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Methoxypyrazine-2-carboximidamide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interaction. In medicinal chemistry, it may act by inhibiting or activating certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

  • 5-Methoxypyrazine-2-carboxylic acid
  • 5-Methoxypyrazine-2-carboxamide
  • 5-Methoxypyrazine-2-carboxylic acid methyl ester

Comparison: 5-Methoxypyrazine-2-carboximidamide;dihydrochloride is unique due to the presence of the carboximidamide group, which imparts distinct chemical properties compared to its analogs. This functional group enhances its reactivity and potential for forming diverse chemical derivatives. The dihydrochloride form also improves its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

5-methoxypyrazine-2-carboximidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O.2ClH/c1-11-5-3-9-4(2-10-5)6(7)8;;/h2-3H,1H3,(H3,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVQCKGASLMVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)C(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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